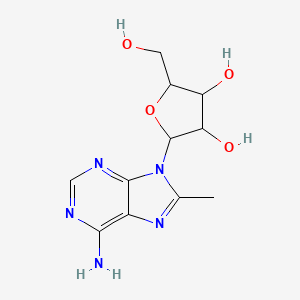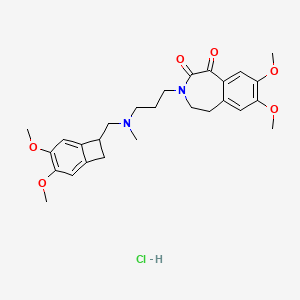
Ivabradine IMpurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivabradine impurity is a byproduct or degradation product associated with the pharmaceutical compound Ivabradine, which is used primarily for the treatment of chronic heart failure and stable angina. Ivabradine works by selectively inhibiting the “funny” current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility . The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, necessitating thorough analysis and control.
Métodos De Preparación
The preparation of Ivabradine impurity involves various synthetic routes and reaction conditions. One method includes the use of potassium tert-butoxide and l-bromo-3-chloropropane in the presence of dimethyl formamide to obtain a mixture . The reaction conditions are typically mild, and the process is designed to yield high-purity this compound . Industrial production methods focus on controlling the formation of impurities during the synthesis of Ivabradine to ensure the safety and effectiveness of the final product .
Análisis De Reacciones Químicas
Ivabradine impurity undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For instance, forced degradation studies have shown that this compound can form through exposure to increased temperature, acid, base, oxidation reagents, and light . Major products formed from these reactions include various degradation compounds such as N-demethylation and N-oxidation products .
Aplicaciones Científicas De Investigación
Ivabradine impurity has several scientific research applications, particularly in the field of pharmaceutical research. It is used in analytical testing to detect, identify, and measure pharmaceutical impurities . This includes applications in product development, quality control, method validation, and stability studies . Additionally, this compound is useful in the identification of unknown impurities and the assessment of genotoxic potential . Its role in ensuring the quality and safety of medicines makes it a valuable tool in pharmaceutical research and development.
Mecanismo De Acción
The mechanism of action of Ivabradine impurity is closely related to that of Ivabradine itself. Ivabradine acts by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If channels, within the sinoatrial node of cardiac tissue . This inhibition disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the sinoatrial node, and ultimately reducing heart rate . The impurity itself may not have a direct therapeutic effect but is crucial in understanding the stability and safety of the parent compound.
Comparación Con Compuestos Similares
Ivabradine impurity can be compared with other similar compounds, such as 1-Oxo Ivabradine Hydrochloride, 7-Demethyl Ivabradine, and 8-Demethyl Ivabradine . These compounds share similar chemical structures and properties but differ in their specific impurities and degradation products. The uniqueness of this compound lies in its specific formation pathways and its role in the quality control of Ivabradine hydrochloride . Understanding these similarities and differences is essential for comprehensive pharmaceutical analysis and ensuring the safety and efficacy of the drug.
Propiedades
Fórmula molecular |
C27H35ClN2O6 |
|---|---|
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride |
InChI |
InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H |
Clave InChI |
GSZCZNYQYXAECA-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(1,3-Benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione](/img/structure/B12318430.png)
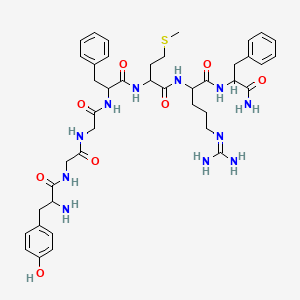
![(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B12318440.png)
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)
![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)

![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)
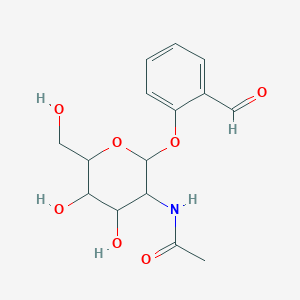
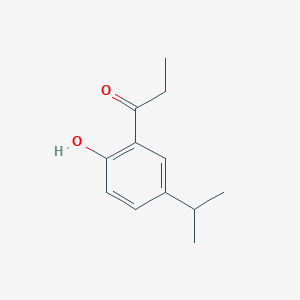
amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)


